molecular formula C15H20ClNO4 B12758114 N-((4-Chlorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide CAS No. 135726-58-8

N-((4-Chlorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide

Cat. No.: B12758114
CAS No.: 135726-58-8
M. Wt: 313.77 g/mol
InChI Key: MXWDNAYECKOVLI-UHFFFAOYSA-N
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Description

N-((4-Chlorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxyethyl group, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Chlorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with 2-hydroxyethylamine to form an intermediate. This intermediate is then reacted with 2-methyl-1,3-dioxolane-2-acetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-Chlorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-((4-Chlorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-Chlorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl group and dioxolane ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-Bromophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide
  • N-((4-Fluorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide
  • N-((4-Methylphenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide

Uniqueness

N-((4-Chlorophenyl)methyl)-alpha-(2-hydroxyethyl)-2-methyl-1,3-dioxolane-2-acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

135726-58-8

Molecular Formula

C15H20ClNO4

Molecular Weight

313.77 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-hydroxy-2-(2-methyl-1,3-dioxolan-2-yl)butanamide

InChI

InChI=1S/C15H20ClNO4/c1-15(20-8-9-21-15)13(6-7-18)14(19)17-10-11-2-4-12(16)5-3-11/h2-5,13,18H,6-10H2,1H3,(H,17,19)

InChI Key

MXWDNAYECKOVLI-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C(CCO)C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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